5-bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide
Description
5-Bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide is a brominated benzamide derivative characterized by a benzene ring substituted with bromine at position 5 and methyl groups at positions 2, 3, and 2. The amide functional group is linked to an isopropyl (propan-2-yl) moiety.
Properties
IUPAC Name |
5-bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-7(2)15-13(16)11-6-12(14)10(5)8(3)9(11)4/h6-7H,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIBYKVFMBFUOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1C)Br)C(=O)NC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide typically involves the bromination of a suitable precursor, followed by amide formation. One common method starts with 2,3,4-trimethylbenzoic acid, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 5-bromo-2,3,4-trimethylbenzoic acid is then converted to the corresponding benzoyl chloride using thionyl chloride. Finally, the benzoyl chloride reacts with isopropylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 5-azido-2,3,4-trimethyl-N-propan-2-ylbenzamide, while oxidation with potassium permanganate can produce 5-bromo-2,3,4-trimethylbenzoic acid.
Scientific Research Applications
5-bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the amide group play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors in metabolic or signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 5-bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide and two analogs from recent patents and synthetic studies:
Biological Activity
5-Bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Characterized by a bromine atom, three methyl groups, and a propan-2-yl group attached to a benzamide core, this compound exhibits unique properties that may influence its interactions with biological systems.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves:
- Bromination : Starting with 2,3,4-trimethylbenzoic acid, bromination is performed using bromine or N-bromosuccinimide (NBS), often in the presence of a catalyst like iron or aluminum chloride.
- Formation of Benzoyl Chloride : The resulting acid is converted to benzoyl chloride using thionyl chloride.
- Amide Formation : Finally, the benzoyl chloride reacts with isopropylamine to yield the desired amide.
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The bromine atom and amide group are critical for its binding affinity and specificity, potentially influencing metabolic and signaling pathways within biological systems.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Inhibition Studies : Various studies have shown that structurally related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific mechanisms often involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
| Compound | Microbial Target | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | >10 |
| Compound B | S. aureus | >12 |
| 5-Bromo compound | Various | TBD |
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor:
- Target Enzymes : It may inhibit key enzymes involved in metabolic pathways or cell signaling.
- Case Studies : In vitro studies have demonstrated that certain derivatives can effectively inhibit enzyme activity at low concentrations .
Case Studies
- Enzyme Binding Assays : A study evaluated the binding affinity of 5-bromo derivatives to various enzymes using surface plasmon resonance techniques. Results indicated a significant interaction with target enzymes, suggesting potential therapeutic applications in enzyme modulation .
- Cell Viability Assays : Experiments conducted on cultured cells demonstrated that the compound could alter cell viability through apoptotic pathways when administered at specific concentrations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
